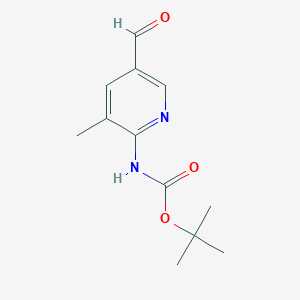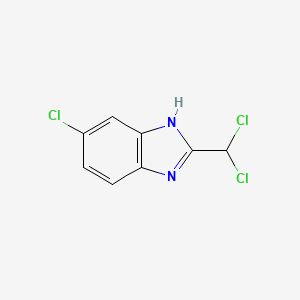
6-chloro-2-(dichloromethyl)-1H-Benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(dichloromethyl)-1H-Benzimidazole is a chemical compound with the molecular formula C8H5Cl3N2 and a molecular weight of 235.5 g/mol. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole typically involves the reaction of o-phenylenediamine with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .
化学反応の分析
Types of Reactions
6-chloro-2-(dichloromethyl)-1H-Benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
科学的研究の応用
6-chloro-2-(dichloromethyl)-1H-Benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-chloro-2-(dichloromethyl)-1H-Benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
類似化合物との比較
Similar Compounds
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 6-chloro-2-phenethyl-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Comparison
Compared to similar compounds, 6-chloro-2-(dichloromethyl)-1H-Benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the dichloromethyl group can enhance its antimicrobial activity compared to other benzimidazole derivatives .
特性
分子式 |
C8H5Cl3N2 |
|---|---|
分子量 |
235.5 g/mol |
IUPAC名 |
6-chloro-2-(dichloromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5Cl3N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |
InChIキー |
GHPDKKDUPQDJMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


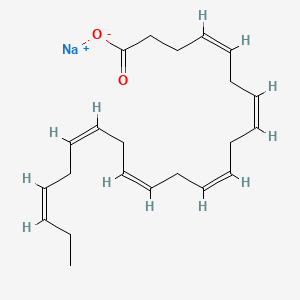
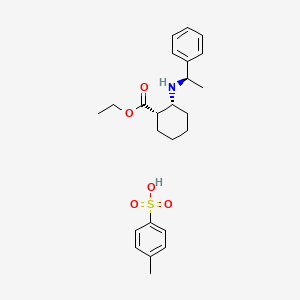
![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)
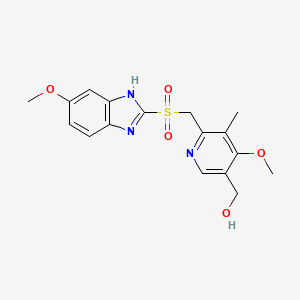
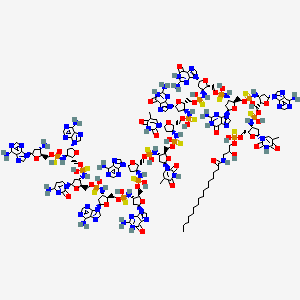
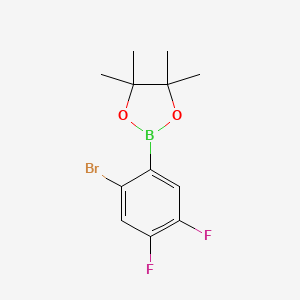
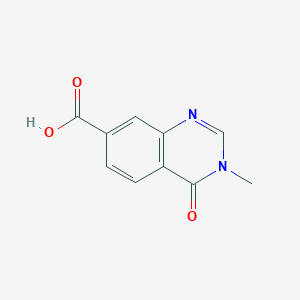
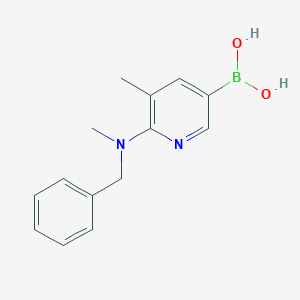
![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)
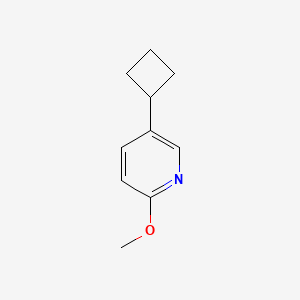
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)
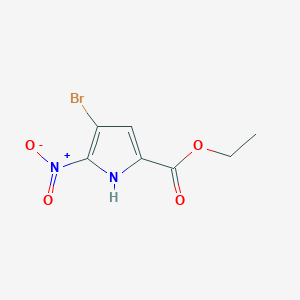
![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)
